molecular formula C25H31NO5S B8136907 10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate

10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate

Cat. No.: B8136907
M. Wt: 457.6 g/mol
InChI Key: YGUQRAVYSJTWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C25H31NO5S and its molecular weight is 457.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • The sulfonate derivative, C24H26O9S3, is utilized in studying molecular structures and interactions with other molecules (Yusof et al., 2012).

  • Its synthesis is important for creating alkylidenecyclopropanes, aiding in accessing various alicyclic systems (Ojo et al., 2014).

  • The compound has potential applications in organic synthesis and spectroscopy (Pan et al., 2020).

  • Sulfonic ester derivatives are commonly used in alkaloid syntheses (Munro et al., 2003).

  • Some derivatives have shown remarkable cytotoxic activity and potential in overcoming drug resistance in cancer cells (Sangthong et al., 2013).

  • They are used in drug screening and pharmacological screening (Erkin et al., 2015).

  • It forms the basis of multifunctional drug candidates like ITI-007 for treating neuropsychiatric and neurological disorders (Li et al., 2014).

  • The rearrangement of its derivatives with titanium(IV) chloride has been studied (Giles & McManus, 2009).

  • Derivatives like 4-IPhOXTs are effective in inhibiting corrosion in acidic mediums (Ehsani et al., 2015).

  • They have been explored for antimicrobial properties against fungi like Candida albicans (Ramadan et al., 2019).

  • Certain derivatives exhibit potent anti-proliferative activities and induce mitotic arrest in carcinoma cell lines (Shen et al., 2015).

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides show inhibitory activity against various bacterial strains and Lipoxygenase (Abbasi et al., 2017).

  • The reactivity of its derivatives allows for the isolation of substitution products in moderate to good yields for various nucleophiles (Forcellini et al., 2015).

  • Some newly synthesized compounds have shown promising antibacterial activities (Patel & Dhameliya, 2010).

  • New quinazolone compounds, such as derivatives of 10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate, have been evaluated as antioxidant additives for lubricating oils (Habib et al., 2014).

  • APIETS, a derivative, is used as a labeling reagent for determining carboxylic acids in food samples (Sun et al., 2011).

  • Some derivatives have been synthesized for antihyperglycemic evaluation (Eissa, 2013).

  • The structure and relative stereochemistry of this compound have been established by X-ray crystallography (Reed et al., 2013).

  • Synthesized poly(N-acylethylenimine) copolymers containing pendant pentamethyldisiloxanyl groups, which include this compound, have potential applications in polymer chemistry (Cai & Litt, 1992).

Properties

IUPAC Name

10-(1,3-dioxoisoindol-2-yl)decyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO5S/c1-20-14-16-21(17-15-20)32(29,30)31-19-11-7-5-3-2-4-6-10-18-26-24(27)22-12-8-9-13-23(22)25(26)28/h8-9,12-17H,2-7,10-11,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUQRAVYSJTWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.